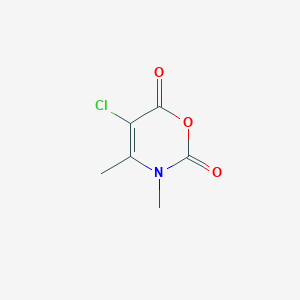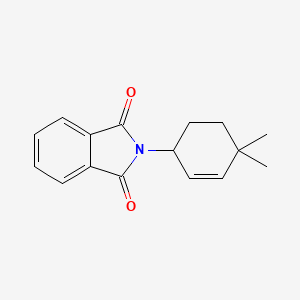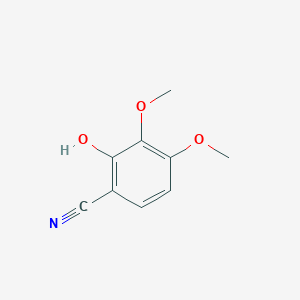![molecular formula C14H19FN2O2 B8609100 4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid](/img/structure/B8609100.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid is an organic compound with a complex structure that includes a fluorophenyl group and a piperazinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid typically involves multiple stepsThe reaction conditions often require an inert atmosphere, such as nitrogen, and the use of organic solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)butyric acid: Shares the fluorophenyl group but lacks the piperazinyl moiety.
1-Bis(4-fluorophenyl)methyl piperazine: Contains a similar piperazine structure but differs in the attached groups.
4- (4- (Bis (4-fluorophenyl)methyl)piperazin-1-yl)aniline: Another related compound with a different functional group arrangement.
Uniqueness
4-[4-(4-Fluorophenyl)piperazin-1-yl]butanoic acid is unique due to its combination of a fluorophenyl group and a piperazinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H19FN2O2 |
|---|---|
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
4-[4-(4-fluorophenyl)piperazin-1-yl]butanoic acid |
InChI |
InChI=1S/C14H19FN2O2/c15-12-3-5-13(6-4-12)17-10-8-16(9-11-17)7-1-2-14(18)19/h3-6H,1-2,7-11H2,(H,18,19) |
Clave InChI |
GANNFTQFVSIZSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC(=O)O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


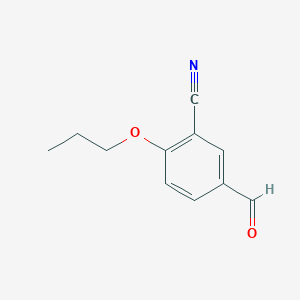
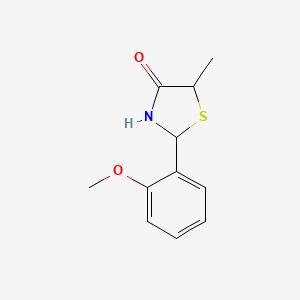
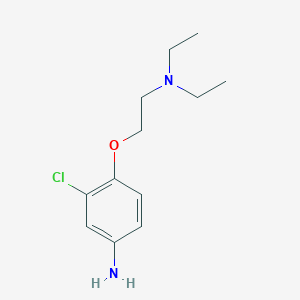
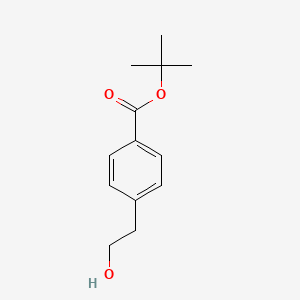
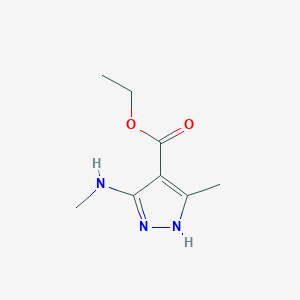
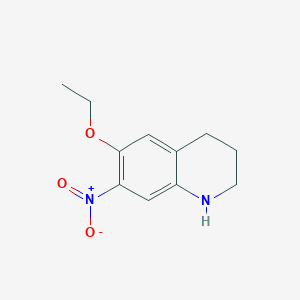
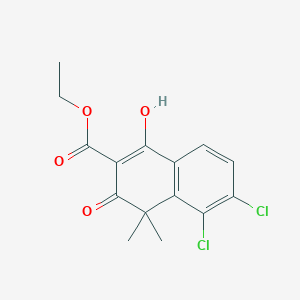
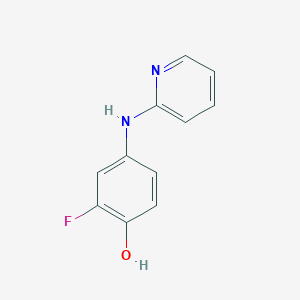
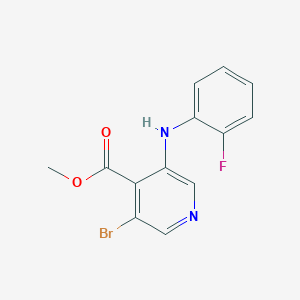
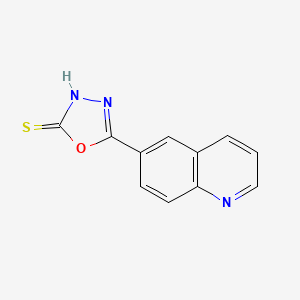
![2,6-Di-tert-butyl-4-[2-(methanesulfinyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8609085.png)
